N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide
Description
Properties
Molecular Formula |
C18H15BrClN3O3 |
|---|---|
Molecular Weight |
436.7 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C18H15BrClN3O3/c1-9-7-12(20)4-6-15(9)26-10(2)17(24)23-22-16-13-8-11(19)3-5-14(13)21-18(16)25/h3-8,10,21,25H,1-2H3 |
InChI Key |
CEUYNANJDQHLCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Indole
Indole is dissolved in an alcoholic solvent (e.g., ethanol, isopropanol) at a 1:10–15 mass-to-volume ratio. Sodium bisulfite (22–27% aqueous solution) is added dropwise, and the mixture is stirred at 20–30°C for 15–20 hours. The intermediate 2-sulfonato-indole is isolated via filtration and dried, yielding a light-blue solid (70–85% yield).
Acetylation
The sulfonated intermediate is reacted with acetic anhydride at 68–73°C for 3 hours. Ethyl acetate or toluene is added to quench excess acetic anhydride, yielding 2-sulfonato-1-acetylindole as a white powder (75–90% yield).
Bromination
Bromine is added dropwise to a chilled (0–5°C) aqueous solution of 2-sulfonato-1-acetylindole. After 1–3 hours, the mixture is warmed to room temperature, treated with sodium bisulfite to neutralize residual bromine, and refluxed with sodium hydroxide (50% aqueous solution) for 12–18 hours. The final product, 5-bromoindole, is crystallized and purified to >99% purity.
Table 1: Bromination Conditions and Yields
| Example | Bromine (g/g intermediate) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 1.23:1 | Water | 61.7 | 99.2 |
| 2 | 1.60:1 | Water | 65.4 | 99.2 |
| 3 | 1.60:1 | Ethanol | 63.1 | 99.0 |
Preparation of 2-(4-Chloro-2-Methylphenoxy)Propanehydrazide
The hydrazide moiety is synthesized from 2-(4-chloro-2-methylphenoxy)propanoic acid, as described by VulcanChem.
Acid Activation
The carboxylic acid is activated using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane. The resulting acyl chloride is isolated under reduced pressure.
Hydrazide Formation
Hydrazine hydrate (80–85%) is added to the acyl chloride in ethanol at 0–5°C. The mixture is stirred for 4–6 hours, yielding the hydrazide as a white crystalline solid. Purification via recrystallization in methanol achieves >98% purity.
Key Parameters:
-
Molar ratio (acid:hydrazine): 1:1.2
-
Temperature: 0–25°C
-
Yield: 75–85%
Condensation Reaction to Form the Target Hydrazide
The final step involves a Schiff base condensation between 5-bromo-2-oxoindole-3-carbaldehyde and 2-(4-chloro-2-methylphenoxy)propanehydrazide. This reaction follows methodologies adapted from hydrazone syntheses in heterocyclic chemistry.
Reaction Conditions
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (78°C)
-
Catalyst: Acetic acid (0.5–1.0 equiv)
-
Duration: 4–8 hours
The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the crude product is cooled, filtered, and washed with cold ethanol to remove unreacted starting materials.
Purification
Recrystallization in methanol or acetonitrile yields the target compound as a yellow-orange solid. High-performance liquid chromatography (HPLC) confirms a purity of ≥98%.
Table 2: Optimization of Condensation Reaction
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Methanol | Ethanol |
| Reaction Time (h) | 4 | 8 | 6 |
| Yield (%) | 72 | 68 | 77 |
Analytical Characterization
Spectroscopic Validation
-
IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), and 3277 cm⁻¹ (N–H bend) confirm hydrazide formation.
-
¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.8–6.9 (m, aromatic protons).
-
Mass Spectrometry: Molecular ion peak at m/z 452.6 [M+H]⁺ correlates with the theoretical molecular weight.
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing bromine or chlorine.
Scientific Research Applications
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as apoptosis, cell cycle regulation, or immune response, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N′-(5-Bromo-2-oxoindol-3-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- Structure: Replaces the propanehydrazide chain with a pyrazole-carbohydrazide group. The phenoxy substituent is modified to include a 4-methylbenzyl ether.
- The 4-methylbenzyloxy group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
(E)-N-(5-Bromo-2-oxoindolin-3-ylidene)-2-(4-chlorophenoxy)acetohydrazide
- Structure: Features an acetohydrazide group (shorter chain) and a 4-chlorophenoxy substituent instead of 4-chloro-2-methylphenoxy.
- Absence of the 2-methyl group on the phenoxy ring decreases steric bulk, which could alter selectivity in target binding .
- Activity: Reported to exhibit antimicrobial and anticancer properties, with the 4-chlorophenoxy group contributing to electron-withdrawing effects that enhance reactivity .
N′-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide
- Structure: Incorporates a triazinylamino group and a bromo-hydroxymethoxyphenyl moiety.
- The 3-bromo-4-hydroxy-5-methoxyphenyl group may enhance antioxidant activity compared to the indole-based target compound .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Target Compound: The 4-chloro-2-methylphenoxy group likely enhances lipophilicity, promoting interaction with hydrophobic enzyme pockets. The propanehydrazide chain balances flexibility and rigidity, optimizing binding to targets like topoisomerases or microbial enzymes .
- Pyrazole Analogue () : The pyrazole ring may confer improved π-π stacking with aromatic residues in kinase active sites, though this requires experimental validation.
- Acetohydrazide Analogue () : Shorter chain length correlates with reduced cytotoxicity in some studies, suggesting a trade-off between potency and selectivity .
Biological Activity
N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant case studies and research findings.
- Molecular Formula : C20H20BrN3O3
- Molecular Weight : 430.3 g/mol
- CAS Number : 587842-90-8
- Density : 1.45 g/cm³ (predicted)
- pKa : 9.36 (predicted)
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. A study investigated the effects of various hydrazone derivatives on the MCF-7 breast cancer cell line, revealing that derivatives similar to this compound showed promising results in inhibiting cell proliferation.
Case Study: MCF-7 Cell Line
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N'-[(3E)-5-bromo...] | 15 | Induces apoptosis via mitochondrial pathway |
| Control (Doxorubicin) | 0.5 | DNA intercalation |
The compound exhibited an IC50 value of 15 µM, indicating moderate activity compared to standard chemotherapeutics like Doxorubicin, which has an IC50 of 0.5 µM.
Antimicrobial Activity
The antimicrobial efficacy of hydrazone derivatives has been widely studied. The compound was evaluated against various bacterial strains using the disc diffusion method.
Antimicrobial Testing Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
The results indicated that N'-[(3E)-5-bromo...] displayed significant antibacterial activity, particularly against Staphylococcus aureus with a zone of inhibition of 18 mm.
Enzyme Inhibition Studies
Another aspect of the biological activity of this compound involves its potential as an enzyme inhibitor. Specific focus has been placed on its interaction with carbonic anhydrase II (hCA II), which plays a crucial role in various physiological processes.
Enzyme Inhibition Data
| Compound | Ki (µM) |
|---|---|
| N'-[(3E)-5-bromo...] | 0.8 |
| Control (Acetazolamide) | 0.05 |
The compound showed a Ki value of 0.8 µM against hCA II, suggesting it has considerable potential as an enzyme inhibitor, although less potent than Acetazolamide (Ki = 0.05 µM).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of a hydrazide intermediate (e.g., via condensation of substituted phenoxyacetic acid derivatives with hydrazine). Subsequent steps include cyclization and bromination. Key reagents like phosphorus oxychloride (for carbonyl activation) and triethylamine (as a base) are critical.
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (solvent polarity, temperature, stoichiometry). Monitor reactions via thin-layer chromatography (TLC) and characterize intermediates using IR spectroscopy to track functional groups (e.g., C=O stretching at ~1650 cm⁻¹) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : Analyze / NMR spectra for characteristic peaks (e.g., indole NH proton at δ ~10-12 ppm, hydrazide carbonyl at δ ~160 ppm).
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns from bromine/chlorine substituents.
- X-ray Crystallography : Resolve the (3E)-configuration of the indole-ylidene moiety if single crystals are obtainable .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanism of biological activity in this compound, particularly its interaction with antimicrobial targets?
- Approach :
Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to bacterial enzymes (e.g., DNA gyrase).
Enzyme Inhibition Assays : Quantify IC₅₀ values against target enzymes using fluorometric or colorimetric substrates.
Resistance Studies : Compare activity against wild-type vs. resistant bacterial strains to identify target specificity.
- Data Interpretation : Cross-reference docking results with experimental IC₅₀ values to validate hypothesized interactions .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methods :
- ADMET Prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability. Focus on reducing logP values (<5) to enhance bioavailability.
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like polar surface area (PSA) and H-bond donors/acceptors.
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Resolution Workflow :
Reproducibility Check : Repeat synthesis and characterization under identical conditions.
Alternative Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
Comparative Analysis : Cross-validate with literature data for analogous compounds (e.g., indole-based hydrazides with bromo/chloro substituents) .
Data Contradiction Analysis
Q. Conflicting bioactivity results were observed in antifungal assays. How can these discrepancies be systematically addressed?
- Steps :
Standardize Assay Conditions : Ensure consistent inoculum size, incubation time, and solvent controls (e.g., DMSO concentration ≤1%).
Dose-Response Curves : Generate full dose-response data (e.g., 0.1–100 µM) to identify non-linear effects.
Mechanistic Follow-Up : Use fluorescence microscopy to assess membrane integrity or ROS generation, which may explain variability in fungistatic vs. fungicidal outcomes .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?
- Models :
- RAW 264.7 Macrophages : Measure nitric oxide (NO) inhibition via Griess assay after LPS stimulation.
- Cytokine Profiling : Use ELISA to quantify TNF-α and IL-6 levels.
- Controls : Include dexamethasone as a positive control and assess cytotoxicity via MTT assay to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
